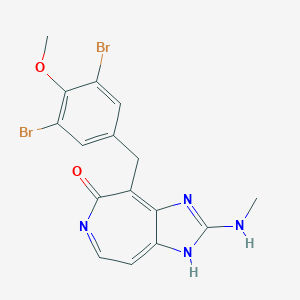
Ceratamine B
Cat. No. B026879
Key on ui cas rn:
634151-16-9
M. Wt: 454.12 g/mol
InChI Key: KRAXBUZDPZIHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08183365B2
Procedure details


Sodium bis(trimethylsilyl)amide (1 M in THF, 24 μL, 0.0240 mmol) was added dropwise to a solution of ceratamine B from Example 12 (formula (IIIB); R1=methyl) (12.1 mg, 0.0266 mmol) in DMF:THF (1:1, 0.27 mL) at 0° C. The reaction mixture was cooled to −78° C. and iodomethane (2.1 μL, 0.0346 mmol) was added dropwise followed by warming to −10° C. The reaction was quenched by the addition H2O (2 mL), and was extracted with EtOAc (6×5 mL). The combined organic extracts were dried (Na2SO4) and concentrated in vacuo to afford crude ceratamine A (formula (IIIA); R1=methyl). Purification by flash chromatography (C-18 reverse-phase silica, 70% MeOH:H2O) yielded pure ceratamine A (formula (IIIA); R1=methyl) (5.4 mg, 0.0116 mmol, 43%) as a yellow solid. The major tautomer was characterized: 1H NMR (400 MHz, DMSO) δ 8.68 (m, NH), 7.74 (d, J=9.9 Hz, 1H), 7.66 (s, 2H), 6.42 (d, J=9.9 Hz, 1H), 4.23 (s, 2H), 3.72 (s, 3H), 3.55 (s, 3H), 3.07 (d, J=4.9 Hz, 3H); 13C NMR (100 MHz, DMSO) δ 175.6, 169.7, 164.1, 160.5, 151.4, 142.9, 140.2, 133.1, 121.3, 116.6, 100.4, 60.3, 43.7, 35.0, 29.2; HRMS (ESI) m/z calcd for C17H17Br2N4O2: 466.9713. found: 466.9701. These data from synthetic ceratamine A are consistent with data reported for natural products.


Name
DMF THF
Quantity
0.27 mL
Type
solvent
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[CH3:11][NH:12][C:13]1[NH:23][C:22]2[C:15](=[C:16]([CH2:24][C:25]3[CH:30]=[C:29]([Br:31])[C:28]([O:32][CH3:33])=[C:27]([Br:34])[CH:26]=3)[C:17]([N:19]=[CH:20][CH:21]=2)=[O:18])[N:14]=1.I[CH3:36]>CN(C=O)C.C1COCC1>[CH3:11][NH:12][C:13]1[N:23]=[C:22]2[C:15](=[C:16]([CH2:24][C:25]3[CH:26]=[C:27]([Br:34])[C:28]([O:32][CH3:33])=[C:29]([Br:31])[CH:30]=3)[C:17]([N:19]([CH3:36])[CH:20]=[CH:21]2)=[O:18])[N:14]=1 |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24 μL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
|
Name
|
|
|
Quantity
|
12.1 mg
|
|
Type
|
reactant
|
|
Smiles
|
CNC1=NC2=C(C(=O)N=CC=C2N1)CC3=CC(=C(C(=C3)Br)OC)Br
|
|
Name
|
DMF THF
|
|
Quantity
|
0.27 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O.C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
2.1 μL
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by warming to −10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by the addition H2O (2 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with EtOAc (6×5 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford crude ceratamine A (formula (IIIA); R1=methyl)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography (C-18 reverse-phase silica, 70% MeOH:H2O)
|
Outcomes


Product
|
Name
|
ceratamine A
|
|
Type
|
product
|
|
Smiles
|
CNC1=NC2=C(C(=O)N(C=CC2=N1)C)CC=3C=C(C(=C(C3)Br)OC)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.0116 mmol | |
| AMOUNT: MASS | 5.4 mg | |
| YIELD: PERCENTYIELD | 43% | |
| YIELD: CALCULATEDPERCENTYIELD | 43.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

